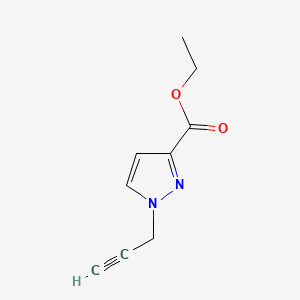

ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13672898

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N2O2 |

|---|---|

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | ethyl 1-prop-2-ynylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C9H10N2O2/c1-3-6-11-7-5-8(10-11)9(12)13-4-2/h1,5,7H,4,6H2,2H3 |

| Standard InChI Key | JMDLXPIFCSBHLG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C=C1)CC#C |

| Canonical SMILES | CCOC(=O)C1=NN(C=C1)CC#C |

Introduction

Ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family, which are five-membered heterocyclic rings containing two nitrogen atoms. This compound is characterized by the presence of an ethyl ester group and a prop-2-yn-1-yl substituent attached to the pyrazole ring. The unique structure of ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate contributes to its potential biological activities and applications in medicinal chemistry.

Synthesis Methods

The synthesis of ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent substitution reactions. Common methods include:

-

Alkylation Reactions: Involving the reaction of pyrazole derivatives with alkylating agents.

-

Cross-Coupling Reactions: Often facilitated by catalysts like palladium to form more complex derivatives.

Biological Activities and Applications

Pyrazole derivatives, including ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate, have been explored for their potential biological activities:

-

Anti-Inflammatory Properties: Pyrazoles are known for their anti-inflammatory effects, making them candidates for developing new drugs.

-

Antimicrobial Activity: Some pyrazole derivatives exhibit antimicrobial properties, which could be useful in developing new antibiotics.

-

Cancer Research: There is interest in pyrazoles for their potential anticancer properties.

Table: Potential Applications of Pyrazole Derivatives

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Anti-inflammatory, antimicrobial, anticancer drugs |

| Materials Science | Development of novel materials with specific properties |

| Agricultural Applications | Potential use in pesticides or plant growth regulators |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume